Lutein A

Catalog No.
S533860
CAS No.
127-40-2
M.F
C40H56O2
M. Wt
568.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lutein A

CAS Number

127-40-2

Product Name

Lutein A

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+,37-/m0/s1

InChI Key

KBPHJBAIARWVSC-RGZFRNHPSA-N

solubility

Insoluble

Synonyms

beta,epsilon-Carotene-3, 3'-Diol, (3R,3'R,6'S)-, beta,epsilon-Carotene-3,3'-diol, (3S,3'R,6'S)-, gamma Lutein, Lutein, Lutein F, Lutein G, Lutein, gamma

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C

The exact mass of the compound Lutein is 568.428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls. It belongs to the ontological category of carotenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Lutein (CAS 127-40-2) is a xanthophyll, a class of oxygenated carotenoids found in green leafy vegetables, egg yolks, and prominently sourced commercially from marigold flowers. As a structural isomer of zeaxanthin, it is a lipophilic compound recognized for its antioxidant properties and its specific accumulation in the human macula, where it functions as a blue light filter. These fundamental characteristics make it a critical ingredient in nutraceuticals, functional foods, and animal feed, but its efficacy and processability are highly dependent on its specific form and purity, making direct substitution with related compounds problematic.

Procurement Fit

Stereochemistry: (3R,3′R,6′R) configuration, the predominant dietary lutein isomer found in serum and retina
Research context: Supports ocular carotenoid, macular pigment, and nutritional biomarker studies
Analytical use: Suitable as isomer-specific reference standard for HPLC/LC-MS quantitation in complex matrices

Substituting pure, free-form Lutein (CAS 127-40-2) with its stereoisomer zeaxanthin, its precursor ester forms, or less-defined carotenoid mixtures like crude marigold extract can lead to significant variances in performance and stability. Lutein and zeaxanthin differ only in the location of one double bond, a subtle structural change that results in different degradation kinetics and spatial orientation within biological membranes. Similarly, while lutein esters are often more stable, their bioavailability is highly dependent on formulation and requires enzymatic hydrolysis for absorption, a step not necessary for free lutein. For applications requiring predictable thermal stability during processing or specific antioxidant activity, using a generic carotenoid substitute introduces unacceptable variability.

Mismatch Risk

Isomer
Lutein B (3′-epilutein) differs at C-3′. Stereochemical configuration may alter membrane orientation and bioactivity in tissue-specific models.
Analog
Zeaxanthin differs by a single double bond, which changes antioxidant kinetics and spatial distribution in retinal layers, limiting direct substitution.
Carotene
β-Carotene and lycopene (hydrocarbon carotenes) show markedly lower digestive stability than xanthophylls, compromising bioaccessibility in in vitro GI models.

Superior Oxidative Stability Compared to β-Carotene and Lycopene

In a comparative study measuring degradation kinetics in an oil model system, lutein demonstrated significantly greater stability than other common dietary carotenoids. When heated, the degradation rate of lutein was slower than that of lycopene and both all-trans and 9-cis β-carotene. A separate study exposing major carotenoids to various pro-oxidants confirmed this stability hierarchy, finding that under multiple free-radical-initiated conditions, the breakdown of lycopene and β-carotene was much faster than that of lutein.

Evidence DimensionRelative degradation rate under oxidative stress
Target Compound DataLutein showed the slowest degradation rate.
Comparator Or BaselineLycopene > all-trans β-carotene ≈ 9-cis β-carotene > lutein
Quantified DifferenceLutein had the greatest stability of the carotenoids tested.
ConditionsCarotenoids heated in safflower seed oil at 75, 85, and 95°C; also tested under various free radical-initiated autoxidation conditions.

For products requiring thermal processing or a long shelf-life, lutein offers superior stability, ensuring final product potency and reducing overages in formulation.

Singlet O₂ Quenching
Head-to-head
kq 0.55 × 10¹⁰ M⁻¹s⁻¹
Zeaxanthin: 1.23 × 10¹⁰ M⁻¹s⁻¹ (55% lower)
Reported lower direct singlet oxygen deactivation capacity; relevant for photoprotection mechanism studies.
Measured in benzene solution; model system context.

Enhanced Thermal Resistance vs. β-Carotene in Oil-Based Systems

When heated individually in palm olein and Vegetaline® oil at temperatures from 120 to 180 °C, trans-lutein consistently degraded at a slower rate than trans-β-carotene. This suggests a higher intrinsic thermal resistance for lutein in non-polar, lipid-based systems typical of many food manufacturing processes. The degradation for both carotenoids followed first-order kinetics, with rates increasing with temperature, but lutein's lower degradation rate constant indicates better survival during high-heat processing steps.

Evidence DimensionThermal degradation rate in oil
Target Compound DataSlower degradation rate constant
Comparator Or Baselineβ-carotene showed a higher degradation rate constant.
Quantified DifferenceTrans-lutein was found to degrade at a slower rate than trans-β-carotene across all tested temperatures.
ConditionsHeating in palm olein and Vegetaline® at 120, 140, 160, and 180 °C.

This makes pure lutein a more reliable choice for fortifying baked goods, fried snacks, and other oil-based food products that undergo high-temperature manufacturing.

Plasma Bioavailability
Head-to-head
No significant difference vs. Lutein B
20 mg single dose, human RCT, 40 subjects
Supports interchangeability for systemic exposure endpoints in human nutrition trials.
p > 0.05; 9 time-point plasma analysis.

Distinct Bioavailability Profile Compared to Lutein Esters

The bioavailability of lutein is critically dependent on its chemical form (free vs. ester) and the delivery vehicle. While some studies show lutein esters can be more bioavailable, this is highly formulation-dependent. For instance, one human crossover study found a lutein diester formulation was 61.6% more bioavailable than a crystalline, unesterified lutein suspension. However, the same study noted that an oil-solubilized *unesterified* lutein preparation from previous research yielded even greater mean peak concentrations and bioavailability than both the ester and crystalline free forms tested. This highlights that for maximum absorption, formulation with an appropriate lipid carrier is key, and free lutein can achieve high bioavailability without the need for in-vivo hydrolysis that esters require.

Evidence DimensionBioavailability (Area Under Curve - AUC)
Target Compound DataVariable; highly effective when solubilized in oil.
Comparator Or BaselineLutein diester formulation was 61.6% more bioavailable than a crystalline free lutein suspension.
Quantified DifferenceFormulation is a greater determinant of bioavailability than esterification; oil-solubilized free lutein can outperform both crystalline free lutein and ester forms.
ConditionsHuman randomized, crossover study comparing single doses of lutein diester vs. unesterified lutein suspension.

Procuring free-form lutein provides greater formulation flexibility to maximize bioavailability, especially in oil-based or emulsified delivery systems, bypassing the dependency on individual enzymatic ester hydrolysis.

MPOD Modulation
Head-to-head
>20% increase from baseline
Zeaxanthin: no significant change (3 months, 10 mg/day)
Supports lutein A selection for macular pigment augmentation research; zeaxanthin did not replicate effect.
Healthy Japanese cohort; resonance Raman & autofluorescence imaging.
Digestive Stability
Class-level
~0% degradation
β-Carotene: ~30% loss; Lycopene: ~20% loss (TIM-1 model)
Xanthophyll class stability advantage may support higher bioaccessibility in formulation research.
Dynamic in vitro GI system; jejunal/ileal compartments.

Fortification of Heat-Processed Foods and Oil-Based Products

Due to its superior thermal resistance compared to β-carotene in oil matrices, pure lutein is the indicated choice for fortifying products that undergo baking, frying, or other high-temperature processing. Its greater oxidative stability ensures that a higher percentage of the active ingredient survives manufacturing to be present in the final product, making it suitable for functional oils, margarines, and baked goods.

High-Bioavailability Liquid and Softgel Supplement Formulations

For dietary supplements where rapid and predictable absorption is a primary objective, formulating with free-form lutein solubilized in a suitable lipid carrier is a direct path to high bioavailability. This approach avoids the metabolic step of ester hydrolysis and leverages the compound's solubility to enhance absorption, making it ideal for high-performance ophthalmic and dermatological supplements.

Stabilization of Photosensitive and Pro-oxidant Formulations

Lutein's demonstrated ability to withstand oxidative degradation more effectively than β-carotene or lycopene makes it a strategic choice as a stabilizing antioxidant in complex formulations. It can be used in cosmetics, beverages, and other products to protect other sensitive ingredients from free-radical or light-induced degradation, thereby extending shelf-life and maintaining product quality.

Application Selection Guide

Application
Selection Property
Validation Focus
Macular pigment augmentation studies
Reported MPOD response to lutein A supplementation
MPOD measurement methodology and dose-response reproducibility
Bioavailability & nutritional research
Plasma lutein dose-response and isomer equivalence context
Systemic exposure profiling via LC-MS or HPLC
Functional food digestion modeling
Xanthophyll digestive stability advantage over carotenes
In vitro dynamic GI stability assessment (e.g., TIM-1)
Isomer-specific analytical quantitation
Stereoisomer identity and purity for method calibration
HPLC/LC-MS method linearity and matrix recovery

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark, yellowish brown liquid
Solid

XLogP3

11

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

568.42803102 Da

Monoisotopic Mass

568.42803102 Da

Heavy Atom Count

42

LogP

7.9

Appearance

Solid powder

Melting Point

196 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X72A60C9MT

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 127 of 134 companies (only ~ 5.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Xanthophylls are taken for nutritional supplementation, and also for treating dietary shortage or imbalance.

Pharmacology

Lutein was found to be present in a concentrated area of the macula, a small area of the retina responsible for central vision. The hypothesis for the natural concentration is that lutein helps protect from oxidative stress and high-energy light. Several studies show that an increase in macula pigmentation decreases the risk for eye diseases such as Age-related Macular Degeneration (AMD).
Lutein (LOO-teen) is a oxygenated carotenoid found in vegetables and fruits. lutein is found in the macula of the eye, where it is believed to act as a yellow filter. Lutein acts as an antioxidant, protecting cells against the damaging effects of free radicals.

Mechanism of Action

Xanthophylls have antioxidant activity and react with active oxygen species, producing biologically active degradation products. They also can inhibit peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to their antioxidant properties. Lutein is naturally present in the macula of the human retina. It filters out potentially phototoxic blue light and near-ultraviolet radiation from the macula. The protective effect is due in part, to the reactive oxygen species quenching ability of these carotenoids. Lutein is more stable to decomposition by pro-oxidants than are other carotenoids such as beta-carotene and lycopene. Lutein is abundant in the region surrounding the fovea, and lutein is the predominant pigment at the outermost periphery of the macula. Zeaxanthin, which is fully conjugated (lutein is not), may offer somewhat better protection than lutein against phototoxic damage caused by blue and near-ultraviolet light radiation. Lutein is one of only two carotenoids that have been identified in the human lens, may be protective against age-related increases in lens density and cataract formation. Again, the possible protection afforded by lutein may be accounted for, in part, by its reactive oxygen species scavenging abilities. Carotenoids also provide protection from cancer. One of the mechanisms of this is by increasing the expression of the protein connexin-43, thereby stimulating gap junctional communication and preventing unrestrained cell proliferation.

Other CAS

127-40-2

Wikipedia

Lutein

Use Classification

Food additives
Food Additives -> COLOUR; NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes
Food Additives -> COLOUR; -> JECFA Functional Classes
COLOUR; -> JECFA Functional Classes

General Manufacturing Information

.beta.,.epsilon.-Carotene-3,3'-diol, (3R,3'R,6'R)-: ACTIVE
1: Leonelli L, Brooks MD, Niyogi KK. Engineering the lutein epoxide cycle into Arabidopsis thaliana. Proc Natl Acad Sci U S A. 2017 Aug 15;114(33):E7002-E7008. doi: 10.1073/pnas.1704373114. Epub 2017 Jul 31. PubMed PMID: 28760990; PubMed Central PMCID: PMC5565435.
2: Mellado-Ortega E, Hornero-Méndez D. Isolation and identification of lutein esters, including their regioisomers, in tritordeum (×Tritordeum Ascherson et Graebner) grains: Evidence for a preferential xanthophyll acyltransferase activity. Food Chem. 2012 Dec 1;135(3):1344-52. doi: 10.1016/j.foodchem.2012.05.046. Epub 2012 May 17. PubMed PMID: 22953864.
3: Jeon S, Ranard KM, Neuringer M, Johnson EE, Renner L, Kuchan MJ, Pereira SL, Johnson EJ, Erdman JW Jr. Lutein Is Differentially Deposited across Brain Regions following Formula or Breast Feeding of Infant Rhesus Macaques. J Nutr. 2018 Jan 1;148(1):31-39. doi: 10.1093/jn/nxx023. PubMed PMID: 29378053.
4: Howard AN, Thurnham DI. Lutein and atherosclerosis: Belfast versus Toulouse revisited. Med Hypotheses. 2017 Jan;98:63-68. doi: 10.1016/j.mehy.2016.10.030. Epub 2016 Nov 23. PubMed PMID: 28012609.
5: Johnson MP, Zia A, Ruban AV. Elevated ΔpH restores rapidly reversible photoprotective energy dissipation in Arabidopsis chloroplasts deficient in lutein and xanthophyll cycle activity. Planta. 2012 Jan;235(1):193-204. doi: 10.1007/s00425-011-1502-0. Epub 2011 Aug 25. PubMed PMID: 21866345.
6: Leuenberger M, Morris JM, Chan AM, Leonelli L, Niyogi KK, Fleming GR. Dissecting and modeling zeaxanthin- and lutein-dependent nonphotochemical quenching in Arabidopsis thaliana. Proc Natl Acad Sci U S A. 2017 Aug 15;114(33):E7009-E7017. doi: 10.1073/pnas.1704502114. Epub 2017 Jun 26. PubMed PMID: 28652334; PubMed Central PMCID: PMC5565437.
7: Zheng YF, Min JS, Kim D, Park JB, Choi SW, Lee ES, Na K, Bae SK. In Vitro Inhibition of Human UDP-Glucuronosyl-Transferase (UGT) Isoforms by Astaxanthin, β-Cryptoxanthin, Canthaxanthin, Lutein, and Zeaxanthin: Prediction of in Vivo Dietary Supplement-Drug Interactions. Molecules. 2016 Aug 12;21(8). pii: E1052. doi: 10.3390/molecules21081052. PubMed PMID: 27529203.
8: Gleize B, Tourniaire F, Depezay L, Bott R, Nowicki M, Albino L, Lairon D, Kesse-Guyot E, Galan P, Hercberg S, Borel P. Effect of type of TAG fatty acids on lutein and zeaxanthin bioavailability. Br J Nutr. 2013 Jul 14;110(1):1-10. doi: 10.1017/S0007114512004813. Epub 2012 Dec 11. PubMed PMID: 23228631; PubMed Central PMCID: PMC3734536.
9: Panova IG, Yakovleva MA, Tatikolov AS, Kononikhin AS, Feldman TB, Poltavtseva RA, Nikolaev EN, Sukhikh GT, Ostrovsky MA. Lutein and its oxidized forms in eye structures throughout prenatal human development. Exp Eye Res. 2017 Jul;160:31-37. doi: 10.1016/j.exer.2017.04.008. Epub 2017 Apr 25. PubMed PMID: 28454979.
10: Komuro M, Shimizu N, Onuma R, Otoki Y, Ito J, Kato S, Higuchi O, Sudo K, Suzuki S, Miyazawa T, Eitsuka T, Nakagawa K. Analysis of Lutein in Mugwort (Artemisia princeps Pamp.) Paste and Evaluation of Manufacturing Processes. J Oleo Sci. 2017 Nov 1;66(11):1257-1262. doi: 10.5650/jos.ess17117. Epub 2017 Oct 11. PubMed PMID: 29021494.
11: Mora-Gutierrez A, Attaie R, Núñez de González MT, Jung Y, Woldesenbet S, Marquez SA. Complexes of lutein with bovine and caprine caseins and their impact on lutein chemical stability in emulsion systems: Effect of arabinogalactan. J Dairy Sci. 2018 Jan;101(1):18-27. doi: 10.3168/jds.2017-13105. Epub 2017 Nov 2. PubMed PMID: 29103708.
12: Vishwanathan R, Neuringer M, Snodderly DM, Schalch W, Johnson EJ. Macular lutein and zeaxanthin are related to brain lutein and zeaxanthin in primates. Nutr Neurosci. 2013 Jan;16(1):21-9. doi: 10.1179/1476830512Y.0000000024. Epub 2012 Jul 9. PubMed PMID: 22780947; PubMed Central PMCID: PMC3824968.
13: Jahns P, Holzwarth AR. The role of the xanthophyll cycle and of lutein in photoprotection of photosystem II. Biochim Biophys Acta. 2012 Jan;1817(1):182-93. doi: 10.1016/j.bbabio.2011.04.012. Epub 2011 May 1. Review. PubMed PMID: 21565154.
14: Picone S, Ritieni A, Fabiano A, Graziani G, Paolillo P, Livolti G, Galvano F, Gazzolo D. Lutein levels in arterial cord blood correlate with neuroprotein activin A in healthy preterm and term newborns: A trophic role for lutein? Clin Biochem. 2018 Feb;52:80-84. doi: 10.1016/j.clinbiochem.2017.11.017. Epub 2017 Nov 28. PubMed PMID: 29195833.
15: Ranard KM, Jeon S, Mohn ES, Griffiths JC, Johnson EJ, Erdman JW Jr. Dietary guidance for lutein: consideration for intake recommendations is scientifically supported. Eur J Nutr. 2017 Dec;56(Suppl 3):37-42. doi: 10.1007/s00394-017-1580-2. Review. PubMed PMID: 29149368; PubMed Central PMCID: PMC5715043.
16: Evans M, Beck M, Elliott J, Etheve S, Roberts R, Schalch W. Effects of formulation on the bioavailability of lutein and zeaxanthin: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects. Eur J Nutr. 2013 Jun;52(4):1381-91. doi: 10.1007/s00394-012-0447-9. Epub 2012 Sep 30. PubMed PMID: 23052623; PubMed Central PMCID: PMC3663991.
17: Mein JR, Dolnikowski GG, Ernst H, Russell RM, Wang XD. Enzymatic formation of apo-carotenoids from the xanthophyll carotenoids lutein, zeaxanthin and β-cryptoxanthin by ferret carotene-9',10'-monooxygenase. Arch Biochem Biophys. 2011 Feb 1;506(1):109-21. doi: 10.1016/j.abb.2010.11.005. Epub 2010 Nov 21. PubMed PMID: 21081106; PubMed Central PMCID: PMC3026080.
18: Johnson EJ. Role of lutein and zeaxanthin in visual and cognitive function throughout the lifespan. Nutr Rev. 2014 Sep;72(9):605-12. doi: 10.1111/nure.12133. Epub 2014 Aug 8. Review. PubMed PMID: 25109868.
19: Lin H, Mares JA, LaMonte MJ, Brady WE, Sahli MW, Klein R, Klein BEK, Nie J, Millen AE. Association between Dietary Xanthophyll (Lutein and Zeaxanthin) Intake and Early Age-Related Macular Degeneration: The Atherosclerosis Risk in Communities Study. Ophthalmic Epidemiol. 2017 Oct;24(5):311-322. doi: 10.1080/09286586.2017.1290259. Epub 2017 Mar 23. PubMed PMID: 28332910; PubMed Central PMCID: PMC6025894.
20: Silva JTDP, Silva ACD, Geiss JMT, de Araújo PHH, Becker D, Bracht L, Leimann FV, Bona E, Guerra GP, Gonçalves OH. Analytical validation of an ultraviolet-visible procedure for determining lutein concentration and application to lutein-loaded nanoparticles. Food Chem. 2017 Sep 1;230:336-342. doi: 10.1016/j.foodchem.2017.03.059. Epub 2017 Mar 14. PubMed PMID: 28407919.

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